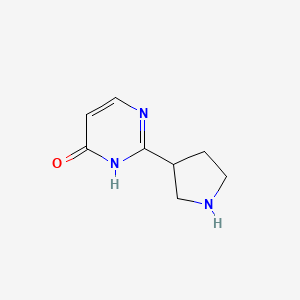

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues are synthesized from 5-alkynyl-uridine derivatives and incorporated into triplex-forming oligonucleotides . Another approach for synthesizing dihydropyrimidinones uses an environmentally benign aqueous protocol with silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as a green catalyst . Additionally, a practical strategy for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves a cyclization reaction with an intramolecular amide addition to an iminium intermediate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Pt(II) complexes with pyrimidin-4(1H)-one ligands have been investigated for their photophysical properties . The molecular geometry of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was optimized using density functional theory (DFT) and compared with experimental data .

Chemical Reactions Analysis

The chemical behavior of related compounds includes their interaction with other molecules and ions. For instance, the binding of pyrimidin-2-one ribonucleoside by cytidine deaminase suggests that it is bound as an oxygen adduct, probably the covalent hydrate 3,4-dihydrouridine . Metal complexes of a pyrimidine-based ligand have been synthesized and characterized, showing potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The Pt(II) complexes mentioned exhibit reversible acid sensitivity due to the protonation and deprotonation of the carbonyl oxygen on the ligand, which could make them potential sensors for acids . The stability of metal complexes with pyrimidine ligands can be significantly affected by the presence of auxiliary amines or other substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one derivatives, employs hybrid catalysts to overcome challenges related to their structural complexity. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts and green solvents. The versatility of these catalysts facilitates the development of diverse substituted derivatives through one-pot multicomponent reactions, highlighting the compound's broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Biological Significance and Therapeutic Potential

The pyrrolidine scaffold, a component of the mentioned compound, is widely utilized in drug discovery due to its sp3-hybridization, which allows efficient exploration of the pharmacophore space. Its non-planarity and the ability to contribute to stereochemistry make it a valuable building block in medicinal chemistry for developing compounds with selective biological activities. This review outlines the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and detailing structure–activity relationships (SARs) (Li Petri et al., 2021).

Applications in Medicinal Chemistry

Research on pyrrolizidine alkaloids and pyrimidine derivatives underscores the medicinal significance of these compounds. Pyrrolizidine alkaloids, for example, have evolved sophisticated biosynthesis pathways in plants, offering insights into natural product chemistry and potential applications in drug development (Langel, Ober, & Pelser, 2011). Similarly, substituted 1,2,3,4-tetrahydropyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory properties, highlighting their potential in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, which is present in 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one, have been reported to interact with various biological targets .

Mode of Action

The pyrrolidine ring in the compound may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with its targets .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities .

Pharmacokinetics

Compounds with a pyrrolidine ring have been reported to have good adme/tox results .

Action Environment

The pyrrolidine ring in the compound may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with its targets in different environments .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyrrolidin-3-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-2-4-10-8(11-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWBKNAHDBMFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)

![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)